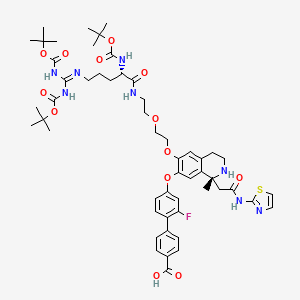
PCSK9 ligand 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 16, referenced by PMID: 31653597, is a synthetic organic molecule designed as a hybrid, hetero-bifunctional compound. It comprises a ligand that binds to proprotein convertase subtilisin/kexin type 9 (PCSK9) and an Arg (Boc) 3 moiety, which acts as a ubiquitin-independent proteasome-recruiting element . This compound is used to facilitate the ligand-induced degradation of PCSK9 protein, a novel mechanism to decrease low-density lipoprotein (LDL) cholesterol levels .
Vorbereitungsmethoden
The synthesis of compound 16 involves multiple steps, including the formation of a PCSK9-binding ligand and the attachment of an Arg (Boc) 3 moiety. The synthetic route typically involves:
Formation of the PCSK9-binding ligand: This step includes the synthesis of a complex organic molecule with specific functional groups that can interact with PCSK9.
Attachment of the Arg (Boc) 3 moiety: This involves the protection of the arginine side chain with a Boc (tert-butoxycarbonyl) group and its subsequent attachment to the ligand.
Industrial production methods for compound 16 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Compound 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Compound 16 has several scientific research applications:
Chemistry: It is used as a model compound to study ligand-protein interactions and the design of bifunctional molecules.
Biology: It helps in understanding the mechanisms of protein degradation and the role of PCSK9 in cholesterol metabolism.
Wirkmechanismus
Compound 16 exerts its effects by binding to an allosteric site on PCSK9, which does not affect the intrinsic function of PCSK9. The Arg (Boc) 3 moiety extends out of the binding pocket, enabling interactions with components of the degradation complex. This targeted degradation of PCSK9 is being examined as a novel mechanism to decrease LDL cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Compound 16 is unique due to its hybrid, hetero-bifunctional nature. Similar compounds include other PCSK9 inhibitors and bifunctional molecules used in targeted protein degradation. Some of these similar compounds are:
Monoclonal antibodies against PCSK9: These are already in clinical use for lowering LDL cholesterol levels.
Small-molecule inhibitors of the PCSK9/LDL receptor interaction: These are challenging to develop due to the complex 3D structure of the interaction domains.
Compound 16 stands out due to its novel mechanism of action and potential therapeutic applications, offering an alternative approach to existing treatments .
Eigenschaften
Molekularformel |
C53H69FN8O13S |
|---|---|
Molekulargewicht |
1077.2 g/mol |
IUPAC-Name |
4-[4-[[(1R)-6-[2-[2-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid |
InChI |
InChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53+/m0/s1 |
InChI-Schlüssel |
BOAJXEFAPWTSFX-FXASYPJLSA-N |
Isomerische SMILES |
C[C@]1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5 |
Kanonische SMILES |
CC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




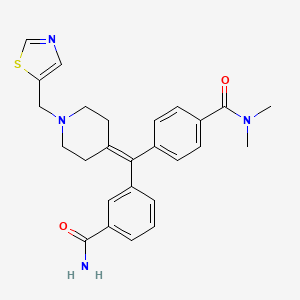
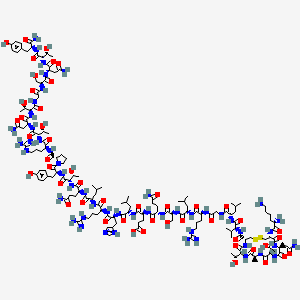
![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
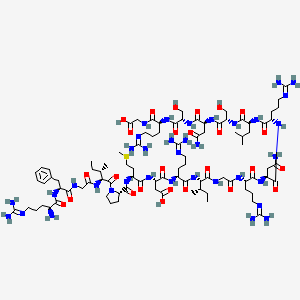
![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
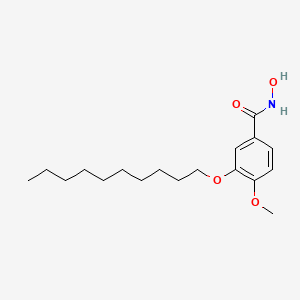
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
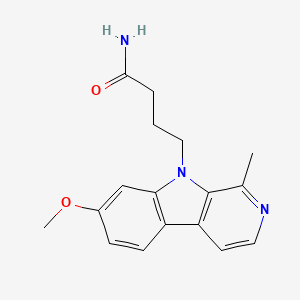
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)